molecular formula C4H9Cl2O2P B8641453 Isobutyl Phosphorodichloridate CAS No. 62485-00-1

Isobutyl Phosphorodichloridate

Cat. No.: B8641453
CAS No.: 62485-00-1
M. Wt: 190.99 g/mol
InChI Key: XRTVITYWUANMNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isobutyl Phosphorodichloridate is an organophosphorus compound with the molecular formula C4H10Cl2O2P. It is a colorless to light yellow liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often utilized as an intermediate in the synthesis of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isobutyl Phosphorodichloridate can be synthesized through several methods. One common method involves the reaction of phosphorus trichloride (PCl3) with isobutanol (2-methylpropan-1-ol) in the presence of a base such as pyridine. The reaction typically proceeds as follows:

PCl3+C4H9OHC4H9PCl2+HCl\text{PCl}_3 + \text{C}_4\text{H}_9\text{OH} \rightarrow \text{C}_4\text{H}_9\text{PCl}_2 + \text{HCl} PCl3​+C4​H9​OH→C4​H9​PCl2​+HCl

The resulting product, this compound, is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Isobutyl Phosphorodichloridate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: It readily undergoes nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Phosphoric acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphates depending on the nucleophile used.

Scientific Research Applications

Isobutyl Phosphorodichloridate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoric acid esters.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals and agrochemicals.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Isobutyl Phosphorodichloridate involves its reactivity with nucleophiles. The compound’s phosphorus atom is electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various substituted phosphates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Methyl dichlorophosphate: Similar in structure but with a methyl group instead of a 2-methylpropyl group.

    Ethyl dichlorophosphate: Contains an ethyl group instead of a 2-methylpropyl group.

    Phenyl dichlorophosphate: Contains a phenyl group instead of a 2-methylpropyl group.

Uniqueness

Isobutyl Phosphorodichloridate is unique due to its specific reactivity and the steric effects of the 2-methylpropyl group. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.

Properties

CAS No.

62485-00-1

Molecular Formula

C4H9Cl2O2P

Molecular Weight

190.99 g/mol

IUPAC Name

1-dichlorophosphoryloxy-2-methylpropane

InChI

InChI=1S/C4H9Cl2O2P/c1-4(2)3-8-9(5,6)7/h4H,3H2,1-2H3

InChI Key

XRTVITYWUANMNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)COP(=O)(Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1.8 ml (20 mmol) of 2-methyl-1-propanol in diethyl ether (40 ml) is added 2.02 g (20 mmol) of triethylamine, followed by 1.9 ml (20 mmol) of phosphorus oxychloride with stirring and cooling at 0° C. The mixture is stirred at 0° C. for 1 hr. It is then filtered and evaporated under reduced pressure to give 3.86 g of a colorless oil.
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.